8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine
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Overview
Description
8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of 8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine core . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can be performed using appropriate reagents and conditions.
Scientific Research Applications
8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
8-Chloro-1-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine can be compared with other similar compounds, such as:
1,5-Naphthyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
1,6-Naphthyridines: These compounds have nitrogen atoms at different positions and are known for their pharmacological properties.
1,8-Naphthyridines: These compounds are used in medicinal chemistry and have applications in the development of drugs and other bioactive molecules.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11ClN2 |
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Molecular Weight |
182.65 g/mol |
IUPAC Name |
8-chloro-1-methyl-3,4-dihydro-2H-1,7-naphthyridine |
InChI |
InChI=1S/C9H11ClN2/c1-12-6-2-3-7-4-5-11-9(10)8(7)12/h4-5H,2-3,6H2,1H3 |
InChI Key |
IVSYSJQAIAFPKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C(=NC=C2)Cl |
Origin of Product |
United States |
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